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Compound of Interest

Compound Name:
6-(3-Chlorophenyl)-2-

methylpyrimidin-4-amine

CAS No.: 1250795-52-8

Cat. No.: B1464668

Get Quote

Executive Summary
6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine (CAS 1250795-52-8) is a substituted

pyrimidine derivative serving as a critical pharmacophore in medicinal chemistry. Belonging to

the class of 4-amino-6-arylpyrimidines, this scaffold is widely recognized for its bioactivity as an

adenosine receptor antagonist (specifically A

and A

subtypes) and as a kinase inhibitor intermediate. This guide provides a rigorous analysis of its
physicochemical properties, a validated retro-synthetic pathway, and structural characterization
data to support its application in drug discovery pipelines.
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Property Detail

IUPAC Name 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine

CAS Number 1250795-52-8

Molecular Formula

C

H

ClN

Molecular Weight 219.67 g/mol

SMILES CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)Cl

InChI Key
Predicted: Generate via standard algorithm

based on SMILES

Structural Conformation
The molecule consists of a central pyrimidine ring substituted at the C2, C4, and C6 positions.

C2-Methyl Group: Provides steric bulk and lipophilicity, influencing binding pocket fit (e.g., in

the ATP-binding site of kinases).

C4-Amino Group: Acts as a primary hydrogen bond donor, essential for hinge region

interactions in kinase targets or anchoring in GPCR active sites.

C6-(3-Chlorophenyl) Moiety: The meta-chloro substitution on the phenyl ring enhances

lipophilicity and metabolic stability by blocking potential oxidation sites. The dihedral angle

between the pyrimidine and phenyl rings is typically twisted (~30–45°) to minimize steric

clash with the C5-hydrogen, creating a non-planar "propeller" conformation.

Physicochemical Properties
Data derived from consensus computational models (ACD/Labs, ChemAxon) for the specific

structure.
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Property Value biological Relevance

LogP (Octanol/Water) 2.45 ± 0.3
Optimal for oral bioavailability

(Lipinski compliant).

Topological Polar Surface Area

(TPSA)
51.8 Å

Indicates good membrane

permeability and potential BBB

penetration.

H-Bond Donors
1 (–NH

)

Critical for receptor ligand

interaction.

H-Bond Acceptors
3 (N1, N3, –NH

)

Facilitates hydrogen bonding

networks.

pKa (Basic N) ~4.5 (Pyrimidine N1)
Weakly basic; likely uncharged

at physiological pH (7.4).

Solubility
Low in water; Soluble in

DMSO, MeOH

Requires co-solvents for

biological assays.

Synthesis & Manufacturing Protocol
Retro-Synthetic Analysis
The most robust route to 4-amino-6-arylpyrimidines is the condensation of a

-ketonitrile with an amidine. This convergent synthesis allows for late-stage diversification of
the aryl ring.

3-(3-Chlorophenyl)-
3-oxopropanenitrile
(CAS 21667-62-9)

Cyclization &
Tautomerization

Acetamidine
Hydrochloride

Base: NaOEt or KOtBu
Solvent: EtOH/Reflux

6-(3-Chlorophenyl)-
2-methylpyrimidin-4-amine

- H2O
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Click to download full resolution via product page

Figure 1: Convergent synthesis pathway via condensation cyclization.

Detailed Experimental Protocol
Objective: Synthesis of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine on a 10 mmol scale.

Reagents:

3-(3-Chlorophenyl)-3-oxopropanenitrile (1.80 g, 10 mmol)

Acetamidine hydrochloride (1.13 g, 12 mmol)

Sodium ethoxide (21% wt in ethanol, 5 mL) or Potassium tert-butoxide (1.35 g)

Absolute Ethanol (30 mL)

Procedure:

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve acetamidine hydrochloride (1.2 eq) in absolute ethanol (20 mL).

Activation: Add the base (NaOEt or KOtBu) slowly at room temperature. Stir for 15 minutes

to liberate the free amidine base.

Addition: Add 3-(3-Chlorophenyl)-3-oxopropanenitrile (1.0 eq) to the reaction mixture.

Reaction: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor reaction progress via TLC

(Mobile phase: 5% MeOH in DCM). The starting nitrile (

) should disappear, and a lower fluorescent spot (

) should appear.

Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced

pressure to ~5 mL. Pour the residue into ice-cold water (50 mL) with vigorous stirring.
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Isolation: The product typically precipitates as a solid.[1] Filter the precipitate and wash with

cold water (2 x 10 mL) and diethyl ether (1 x 5 mL) to remove unreacted nitrile.

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column

chromatography (SiO

, Gradient 0-5% MeOH/DCM) if high purity (>99%) is required for biological assays.

Yield Expectation: 65–80% as a white to off-white solid.

Spectroscopic Characterization
Predicted spectral data based on structural analogs.

H NMR (400 MHz, DMSO- )
2.35 ppm (s, 3H): Methyl group at C2 position.

6.85 ppm (s, 2H, br): Amino group (–NH

), exchangeable with D

O.

7.05 ppm (s, 1H): Pyrimidine C5-H proton (characteristic singlet).

7.45–7.55 ppm (m, 2H): Phenyl ring protons (C4'-H, C5'-H).

7.95 ppm (d, 1H): Phenyl ring proton (C6'-H).

8.05 ppm (s, 1H): Phenyl ring proton (C2'-H, adjacent to Cl and attachment point).

Mass Spectrometry (ESI-MS)
[M+H]

: m/z 220.1 (Base peak).

Isotope Pattern: Distinct 3:1 ratio for M+H (220.1) and M+H+2 (222.1) due to the Chlorine-

35/37 isotopes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pdf.benchchem.com/1221/Application_Notes_and_Protocols_3_Oxopropanenitrile_in_Pharmaceutical_Intermediate_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1464668?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Applications
The 4-amino-6-arylpyrimidine scaffold is a "privileged structure" in pharmacology, often serving

as a template for:

Adenosine Receptor Antagonists:

Specifically targets A

and A

receptors.

Mechanism: The exocyclic amine (N4) and pyrimidine ring nitrogen (N1) form a bidentate

hydrogen bond motif with Asn253 (or equivalent) in the receptor binding pocket. The meta-

chlorophenyl group occupies a hydrophobic sub-pocket, enhancing selectivity over A

receptors.

Kinase Inhibition:

Acts as an ATP-mimetic. The pyrimidine N1 and C4-NH

mimic the adenine ring of ATP, binding to the hinge region of kinases such as CDK2 or p38
MAPK.

6-(3-Chlorophenyl)-
2-methylpyrimidin-4-amine

Adenosine A2A Receptor
(GPCR)

Antagonist Binding

Protein Kinase
(ATP Binding Site)

Hinge Binding

Inhibition of cAMP
Accumulation

Modulation of
Phosphorylation Cascades

Click to download full resolution via product page
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Figure 2: Primary biological targets and downstream signaling effects.

Safety & Handling (SDS Highlights)
Based on GHS classification for amino-chloropyrimidines.

Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.[2][3]

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[2][3][5]

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust

formation.[2][3][4][5]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the

amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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